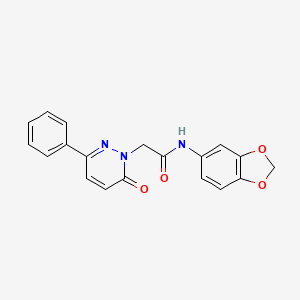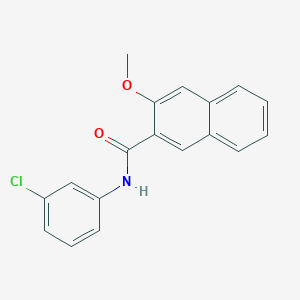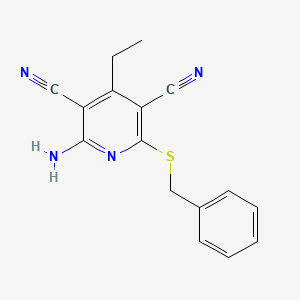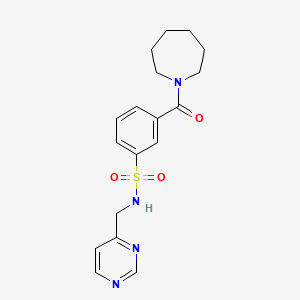
N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that features a benzodioxole ring, a phenylpyridazinone moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol derivatives with formaldehyde.
Synthesis of the Phenylpyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or keto acids to form the pyridazinone ring.
Coupling Reaction: The benzodioxole and phenylpyridazinone intermediates are coupled using a suitable linker, such as an acetamide group, under conditions that may include the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole or phenylpyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been explored for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole and phenylpyridazinone moieties could play a role in binding to these targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-1,3-benzodioxol-5-yl-2-(6-oxo-3-methylpyridazin-1(6H)-yl)acetamide
- N-1,3-benzodioxol-5-yl-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide
- N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propionamide
Uniqueness
N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both benzodioxole and phenylpyridazinone moieties in a single molecule provides a versatile platform for various applications in research and industry.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-18(20-14-6-8-16-17(10-14)26-12-25-16)11-22-19(24)9-7-15(21-22)13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUKUNSWNPUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-4-fluoro-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5618590.png)
![N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]-1-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5618595.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5618596.png)
![1-{[(cyclopropylmethyl)thio]acetyl}-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5618607.png)

![ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5618636.png)
![2-{[3-Cyano-4-(pyridin-4-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B5618649.png)
![1-methyl-4-[(4-nitrophenyl)methyl]-1,4-diazepane](/img/structure/B5618652.png)

![(3S*,4R*)-4-isopropyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5618663.png)
![[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B5618669.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-methylpiperidine](/img/structure/B5618689.png)
![N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5618700.png)
